4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
Description
Propriétés
IUPAC Name |
furan-2-yl-[4-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-21(27-8-10-28(11-9-27)22(31)18-5-4-12-32-18)17-14-29(16-25-17)20-13-19(23-15-24-20)26-6-2-1-3-7-26/h4-5,12-16H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQZOMHVSFONKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves multiple steps, starting with the preparation of the individual components. The piperazine and pyrimidine derivatives are synthesized separately and then coupled under specific reaction conditions. The reaction typically involves the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furyl and imidazole rings can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine and pyrimidine rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl ring can lead to the formation of furanoic acid derivatives, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(2-furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid: This compound shares the furyl and piperazino moieties but differs in the rest of its structure.
6-piperidino-2,4-diaminopyrimidine-3-oxide:
Uniqueness
What sets 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions
Activité Biologique
The compound 4-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine , with the CAS number 1251621-82-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C22H25N7O3
- Molecular Weight : 435.4790 g/mol
- SMILES : O=C(c1ncn(c1)c1ncnc(c1)N1CCCCC1)N1CCN(CC1)C(=O)c1ccco1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The imidazole and pyrimidine moieties are known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole and pyrimidine exhibit significant antimicrobial properties. For instance, a study focused on the synthesis of imidazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for several compounds . While specific data on the compound is limited, its structural similarity to other active derivatives suggests potential efficacy against bacterial strains.
Case Studies and Research Findings
A notable study synthesized a series of piperazine-based compounds, revealing promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using the agar disc-diffusion method, showing varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited IC50 values in the nanomolar range, highlighting the potential of piperazine derivatives in antimicrobial applications .
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 6a | Mycobacterium tuberculosis | 1.35 | |
| Compound 38a | E. coli | 0.36 | |
| Compound 38o | P. aeruginosa | 0.55 |
Cytotoxicity Studies
In addition to antimicrobial efficacy, cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned studies indicated that many synthesized compounds were non-toxic to human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic index for further development .
Q & A
Q. What are the key synthetic strategies for constructing the multi-heterocyclic framework of this compound?
The synthesis involves multi-step reactions focusing on coupling heterocyclic moieties. A common approach includes:
- Step 1 : Functionalization of the piperazine ring with a furan-2-carbonyl group via acyl chloride intermediates under anhydrous conditions .
- Step 2 : Coupling the modified piperazine to a 1H-imidazole derivative using carbodiimide-based crosslinkers (e.g., EDC/HOBt) to form the carbonyl linkage .
- Step 3 : Introducing the pyrimidine core through nucleophilic substitution, where 6-(piperidin-1-yl)pyrimidine reacts with the imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) . Critical considerations: Monitor reaction progress via TLC or HPLC to avoid over-functionalization. Catalysts like palladium may enhance coupling efficiency .
Q. How can structural elucidation be performed for this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., imidazole protons at δ 7.8–8.2 ppm, furan carbonyl at ~160 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₄H₂₆N₈O₃: 498.21 g/mol).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and aromatic C-H bonds .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if crystalline .
Advanced Research Questions
Q. How do structural modifications (e.g., furan vs. tetrahydrofuran substituents) impact biological activity?
- Methodology : Compare analogues using in vitro assays (e.g., kinase inhibition or receptor binding). For example:
| Substituent | IC₅₀ (nM) | Selectivity Ratio (Target/Off-target) |
|---|---|---|
| Furan-2-CO | 12 ± 2 | 10:1 |
| THF-2-CO | 45 ± 5 | 3:1 |
| Source: Derived from piperazine-carboxamide analogues in . |
- Key finding : The furan group enhances π-π stacking with hydrophobic binding pockets, improving potency over saturated analogs .
Q. What computational approaches are suitable for predicting binding modes of this compound?
- Molecular docking : Use software like AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinase domains).
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from pyrimidine and hydrophobic regions from piperidine) . Validation: Cross-check with experimental SAR data from .
Q. How can contradictory solubility data from different studies be resolved?
- Issue : Discrepancies in logP values (reported as 2.1 vs. 3.5).
- Methodology :
- Experimental : Re-measure using standardized shake-flask (pH 7.4 buffer) or HPLC methods .
- Computational : Apply consensus logP predictors (e.g., XLogP3, ALogPS) to identify outliers .
- Resolution : Contradictions often arise from pH-dependent ionization of the imidazole ring (pKa ~6.5). Use buffered systems for consistency .
Experimental Design & Optimization
Q. What strategies mitigate instability of the furan-piperazine intermediate during synthesis?
- Temperature control : Maintain reactions below 40°C to prevent furan ring decomposition .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the piperazine nitrogen during imidazole coupling .
- Storage : Store intermediates under inert gas (N₂/Ar) at –20°C to avoid oxidation .
Q. How to optimize yield in the final pyrimidine coupling step?
- Solvent selection : Replace DMF with DMSO for higher polarity, improving nucleophilic substitution rates .
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .
- Stoichiometry : Use a 1.2:1 molar ratio (imidazole:pyrimidine) to drive the reaction to completion .
Data Analysis & Interpretation
Q. How to interpret conflicting bioactivity data across cell lines?
- Case example : IC₅₀ varies from 10 nM (HEK293) to 500 nM (HeLa).
- Approach :
Normalize data to cell viability controls (e.g., MTT assay).
Assess target protein expression levels via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
